An In-depth Technical Guide to 5-Bromo-2-piperidinopyridine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Bromo-2-piperidinopyridine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 5-Bromo-2-piperidinopyridine hydrochloride (CAS Number: 1242336-67-9), a heterocyclic building block with significant potential in medicinal chemistry and novel compound synthesis. While this specific molecule is a relatively niche research chemical, its structural motifs—a brominated pyridine ring coupled with a piperidine moiety—are prevalent in a wide array of biologically active compounds. This guide will delve into its chemical identity, a proposed synthetic pathway based on established chemical principles, its potential applications in drug discovery, and essential safety and handling information.
Chemical Identity and Physicochemical Properties
5-Bromo-2-piperidinopyridine hydrochloride is the hydrochloride salt of the parent compound, 5-Bromo-2-(piperidin-1-yl)pyridine. The addition of hydrochloric acid serves to protonate one of the nitrogen atoms, typically the pyridine nitrogen, to form a more stable and often crystalline salt, which is easier to handle and purify than the free base.
| Property | Value (Estimated) | Source/Basis |
| CAS Number | 1242336-67-9 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₁₄BrClN₂ | Calculated |
| Molecular Weight | 277.59 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in water, methanol, DMSO | Inferred from hydrochloride salt nature |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Note: The physicochemical properties are estimated based on the chemical structure and data from analogous compounds, as specific experimental data for this compound is not widely available.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 5-Bromo-2-piperidinopyridine hydrochloride can be envisioned in a two-step process starting from commercially available 5-bromo-2-chloropyridine. This pathway leverages a nucleophilic aromatic substitution followed by salt formation.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 5-Bromo-2-piperidinopyridine, hcl.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-(piperidin-1-yl)pyridine (Free Base)
This procedure is adapted from established methods for the synthesis of 2-aminopyridine derivatives via nucleophilic aromatic substitution.[1]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-chloropyridine (1 equivalent), anhydrous potassium carbonate (2 equivalents), and dimethylformamide (DMF) as the solvent.
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Addition of Nucleophile: Slowly add piperidine (1.2 equivalents) to the reaction mixture at room temperature.
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Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude 5-Bromo-2-(piperidin-1-yl)pyridine can be purified by column chromatography on silica gel.
Step 2: Formation of 5-Bromo-2-piperidinopyridine Hydrochloride
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Dissolution: Dissolve the purified 5-Bromo-2-(piperidin-1-yl)pyridine (1 equivalent) in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.
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Acidification: Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 equivalents) to the stirred solution of the free base at 0 °C.
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Precipitation: The hydrochloride salt should precipitate out of the solution.
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Isolation: Collect the solid precipitate by vacuum filtration.
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Drying: Wash the solid with cold diethyl ether and dry it under vacuum to yield the final product, 5-Bromo-2-piperidinopyridine hydrochloride.
Potential Applications in Medicinal Chemistry and Drug Discovery
The 5-bromo-2-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of therapeutic agents.[2][3] The bromine atom at the 5-position is particularly useful as it provides a handle for further functionalization through cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity.
Potential Therapeutic Areas:
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Oncology: Bromopyridine derivatives have been investigated as kinase inhibitors and for their anti-proliferative activities.
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Neuroscience: The aminopyridine core is present in compounds targeting various receptors and enzymes in the central nervous system. For instance, certain aminopyridine derivatives have shown potential as potassium channel blockers.[2]
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Infectious Diseases: This scaffold has been explored for the development of novel antibacterial and antiviral agents.[1]
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Inflammatory Diseases: Compounds containing the bromopyridine moiety have been evaluated for their anti-inflammatory properties.
Diagram of the Role of 5-Bromo-2-piperidinopyridine, hcl in Drug Discovery
Caption: Workflow illustrating the utility of the title compound in a drug discovery program.
Safety and Handling
While specific toxicity data for 5-Bromo-2-piperidinopyridine hydrochloride is not available, the safety precautions should be based on structurally related compounds such as 5-bromo-2-nitropyridine.[4][5]
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Hazard Statements (Inferred):
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Precautionary Measures:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Conclusion
5-Bromo-2-piperidinopyridine hydrochloride is a valuable building block for chemical synthesis and drug discovery. Its synthesis can be readily achieved through a two-step process involving nucleophilic aromatic substitution and salt formation. The presence of a bromine atom on the pyridine ring offers a versatile point for further chemical modification, enabling the generation of diverse compound libraries for biological screening. Researchers and scientists working with this compound should adhere to strict safety protocols based on the known hazards of related brominated pyridine derivatives. The strategic use of this intermediate holds promise for the discovery and development of novel therapeutic agents across various disease areas.
References
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ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
- Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 1(1), 12-22.
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ResearchGate. (2025, August 6). The bromination of 2-aminopyridine in the gas phase at 500°. Retrieved from [Link]
- Google Patents. (n.d.). Process for making 2-bromopyridine. (US Patent No. US4291165A).
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ResearchGate. (2025, August 6). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Retrieved from [Link]
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PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]
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ResearchGate. (2020, January 1). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (2025, January 23). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]
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Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]
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PubMed Central. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-nitropyridine. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine. (CN Patent No. CN109748864A).
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